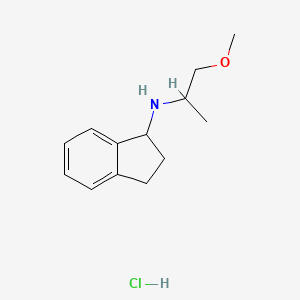

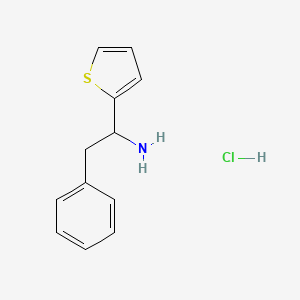

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor IX and has been extensively studied for its mechanism of action and biochemical and physiological effects. In

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Studies have demonstrated innovative approaches to synthesizing complex molecules, including derivatives of isoxazoles and thiadiazoles, which are structurally or functionally related to 2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-yl)amino)inden-1-one. For instance, the practical preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a side-chain component of fourth-generation cephem antibiotics, showcases the intricate chemical processes involved in creating biologically active compounds (Tatsuta et al., 1994). This highlights the compound's relevance in synthesizing antibiotic side chains through skeletal rearrangement from aminoisoxazoles.

Antimicrobial Activities

Another study focused on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, indicating the potential of structurally related compounds in combating microbial infections. These synthesized compounds demonstrated good to moderate activities against various microorganisms, emphasizing the compound's utility in developing new antimicrobial agents (Bektaş et al., 2007).

Green Chemistry and Catalysis

Research on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst illustrates the compound's application in green chemistry. This study presents a simple, efficient, and environmentally friendly method for preparing dihydropyrano[2,3-c]pyrazoles, showcasing the importance of related compounds in facilitating organic reactions under solvent-free conditions (Zolfigol et al., 2013).

Cytotoxicity and Cancer Research

The synthesis, characterization, and evaluation of cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives provide insight into the compound's potential in cancer research. These compounds were assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their possible application in developing anticancer drugs (Hassan et al., 2014).

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-12-11-17(22-25-12)21-19-15-5-3-4-6-16(15)20(23)18(19)13-7-9-14(24-2)10-8-13/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBABJRGVKOEJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2961014.png)

![4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol](/img/structure/B2961016.png)

![4-[(Carbamoylmethyl)amino]benzoic acid](/img/structure/B2961017.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2961021.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)

![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)

![(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one](/img/structure/B2961027.png)